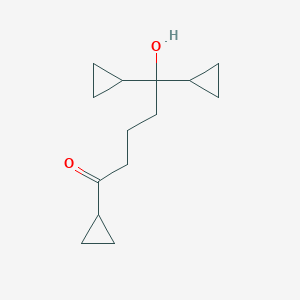
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one is a unique organic compound characterized by its complex structure, which includes three cyclopropyl groups attached to a pentanone backbone
Vorbereitungsmethoden
The synthesis of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Groups: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment to the Pentanone Backbone: The cyclopropyl groups are then attached to a pentanone backbone through a series of substitution reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the cyclopropyl groups play key roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one can be compared with other similar compounds, such as:
Cyclopropyl Ketones: These compounds share the cyclopropyl group but differ in the rest of their structure.
Hydroxypentanones: These compounds have a similar pentanone backbone but may lack the cyclopropyl groups.
Polycyclic Compounds: These compounds contain multiple rings, similar to the cyclopropyl groups in this compound.
The uniqueness of this compound lies in its combination of cyclopropyl groups and a hydroxylated pentanone backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61571-76-4 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1,5,5-tricyclopropyl-5-hydroxypentan-1-one |
InChI |
InChI=1S/C14H22O2/c15-13(10-3-4-10)2-1-9-14(16,11-5-6-11)12-7-8-12/h10-12,16H,1-9H2 |
InChI-Schlüssel |
NFXGCXHIHISDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CCCC(C2CC2)(C3CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



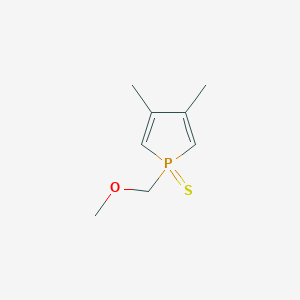
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
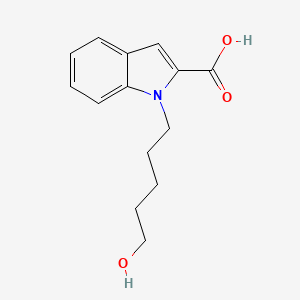


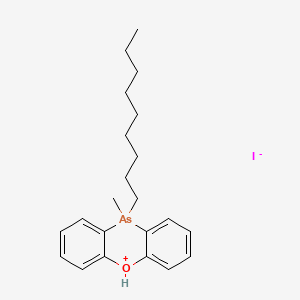
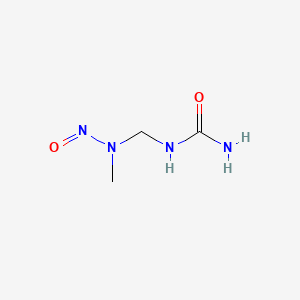
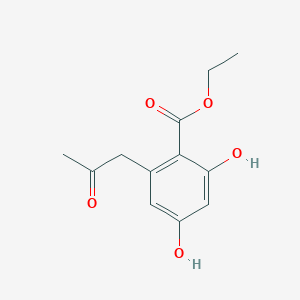
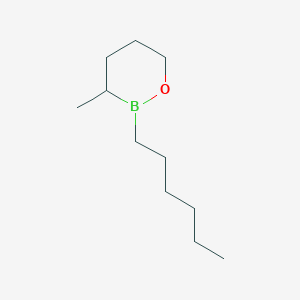
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
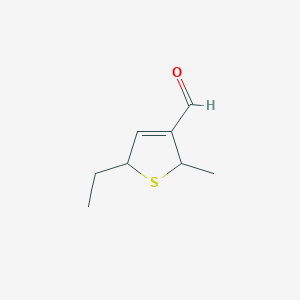
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

